2,6-Dipropylnaphthalene-1,5-diol
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Overview
Description
2,6-Dipropylnaphthalene-1,5-diol is an organic compound with the molecular formula C16H20O2 It is a derivative of naphthalene, characterized by the presence of two propyl groups at the 2 and 6 positions and two hydroxyl groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dipropylnaphthalene-1,5-diol typically involves the alkylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with propylene in the presence of an acidic catalyst to introduce the propyl groups at the 2 and 6 positions . The resulting 2,6-dipropylnaphthalene is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 5 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous recycling of side products and the use of efficient separation techniques to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dipropylnaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles can be used to substitute the hydroxyl groups.
Major Products
The major products formed from these reactions include naphthalene derivatives with various functional groups, such as carbonyl, halogen, or alkyl groups .
Scientific Research Applications
2,6-Dipropylnaphthalene-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dipropylnaphthalene-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylnaphthalene: Similar structure but lacks hydroxyl groups.
2,6-Dimethylnaphthalene-1,5-diol: Similar structure with methyl groups instead of propyl groups.
Uniqueness
2,6-Dipropylnaphthalene-1,5-diol is unique due to the presence of both propyl and hydroxyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
137517-25-0 |
---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2,6-dipropylnaphthalene-1,5-diol |
InChI |
InChI=1S/C16H20O2/c1-3-5-11-7-9-14-13(15(11)17)10-8-12(6-4-2)16(14)18/h7-10,17-18H,3-6H2,1-2H3 |
InChI Key |
CDXHQSXISXUVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C1)C(=C(C=C2)CCC)O)O |
Origin of Product |
United States |
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